8-Acetyl-7-methoxycoumarin

Descripción

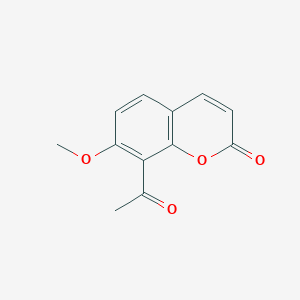

Structure

3D Structure

Propiedades

IUPAC Name |

8-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBDEHZHXKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556130 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-07-8 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Acetyl-7-methoxycoumarin synthesis pathway from resorcinol

This in-depth guide details the multi-step synthesis pathway for 8-acetyl-7-methoxycoumarin, a valuable coumarin (B35378) derivative, starting from the readily available precursor, resorcinol (B1680541). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves four primary stages: a Pechmann condensation to form the coumarin core, followed by acetylation, a Fries rearrangement to introduce the acetyl group at the desired position, and finally, methylation to yield the target compound.

Overall Synthesis Pathway

The synthesis proceeds through three key intermediates: 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin (B160210), and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). Each step is catalyzed and requires specific reaction conditions to ensure optimal yield and purity.

Caption: Synthesis pathway of this compound from resorcinol.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and physical properties.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate to form the core coumarin structure.[1][2][3] This reaction, known as the Pechmann condensation, can be carried out using various acid catalysts.[4][5][6]

Experimental Protocol:

-

In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.[1]

-

Prepare a solution of 5.0 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.

-

Once the sulfuric acid reaches 0°C, slowly add the resorcinol solution while maintaining the low temperature and stirring.[1]

-

After the addition is complete, remove the reaction mixture from the ice bath and allow it to stand at room temperature overnight.[1][2]

-

Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[1]

-

Filter the separated pale-yellow solid using suction filtration.

-

Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus.[1]

-

Dry the product at 60°C. For further purification, recrystallize the crude product from ethanol (B145695).[1]

| Reactants | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | M.p. (°C) |

| Resorcinol, Ethyl Acetoacetate | conc. H₂SO₄ | 0 to RT | ~18 | 7-Hydroxy-4-methylcoumarin | 80 - 88 | 185 - 190[2] |

| Resorcinol, Ethyl Acetoacetate | Amberlyst-15 (Microwave) | 100 | 0.33 | 7-Hydroxy-4-methylcoumarin | 97 | 188 - 190[3] |

Step 2: Synthesis of 7-Acetoxy-4-methylcoumarin (Acetylation)

The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride to form the precursor required for the Fries rearrangement.[1][7]

Experimental Protocol:

-

To 2.5 g of 7-hydroxy-4-methylcoumarin, add 3 mL of acetic anhydride and 5 mL of pyridine (B92270) dropwise with stirring.[1]

-

Reflux the mixture for 1.5 to 2 hours under anhydrous conditions.[8]

-

While still hot, pour the solution into crushed ice to precipitate the product.

-

Filter the solid product and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-acetoxy-4-methylcoumarin.

| Reactant | Reagent | Time (h) | Product | Yield (%) | M.p. (°C) |

| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | 1.5 - 2 | 7-Acetoxy-4-methylcoumarin | High | 150 - 153 |

Step 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

This key step involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[9][10] The reaction temperature is critical for favoring the formation of the ortho-isomer (8-acetyl) over the para-isomer (6-acetyl).[11]

Experimental Protocol:

-

In a round-bottom flask equipped with a calcium chloride guard tube, mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.[1]

-

Heat the mixture in an oil bath at 160°C for three hours.[1][8]

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise at 10°C over 2 hours.

-

Pour the mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield pure 8-acetyl-7-hydroxy-4-methylcoumarin.

| Reactant | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | M.p. (°C) | | ---------------------------- | ----------------------- | ---------- | -------- | ----------------------------------- | 70 - 80 | 167 - 172 | | 7-Acetoxy-4-methylcoumarin | Anhydrous AlCl₃ | 160 | 2 - 3 | 8-Acetyl-7-hydroxy-4-methylcoumarin | | |

Step 4: Synthesis of this compound (O-Methylation)

The final step is the methylation of the phenolic hydroxyl group of 8-acetyl-7-hydroxy-4-methylcoumarin. This is typically achieved using dimethyl sulfate or dimethyl carbonate in the presence of a weak base.[12][13][14]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2.18 g (0.01 mol) of 8-acetyl-7-hydroxy-4-methylcoumarin in 50 mL of dry acetone.

-

Add 2.76 g (0.02 mol) of anhydrous potassium carbonate to the solution.

-

To the stirred suspension, add 1.0 mL (0.011 mol) of dimethyl sulfate dropwise.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter off the potassium carbonate and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a 5% sodium hydroxide (B78521) solution, followed by water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

Recrystallize the product from a suitable solvent like ethanol to get pure this compound.

| Reactant | Reagents | Solvent | Time (h) | Product | Yield (%) | M.p. (°C) |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | Dimethyl Sulfate, K₂CO₃ | Acetone | 6 - 8 | This compound | Good | N/A |

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. scribd.com [scribd.com]

- 10. ias.ac.in [ias.ac.in]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 13. iris.unive.it [iris.unive.it]

- 14. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Acetyl-7-methoxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Acetyl-7-methoxycoumarin, a significant organic compound utilized in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in scientific endeavors.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol .[1] Its structure features a coumarin (B35378) core substituted with an acetyl group at the C8 position and a methoxy (B1213986) group at the C7 position. This substitution pattern significantly influences its spectroscopic characteristics.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar coumarin structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-5 |

| ~6.9 | d | 1H | H-6 |

| ~6.3 | d | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~200 | C=O (acetyl) |

| ~160 | C-2 (lactone C=O) |

| ~162 | C-7 |

| ~155 | C-8a |

| ~143 | C-4 |

| ~128 | C-5 |

| ~113 | C-6 |

| ~112 | C-4a |

| ~110 | C-8 |

| ~114 | C-3 |

| ~56 | -OCH₃ |

| ~30 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1735-1720 | C=O stretch (lactone) |

| ~1685-1665 | C=O stretch (acetyl) |

| ~1620-1580 | C=C stretch (aromatic) |

| ~1270-1200 | C-O stretch (aryl ether) |

| ~1150-1050 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The PubChem database lists the exact mass of this compound as 218.05790880 Da.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 218.0579 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ (Loss of methyl from acetyl) |

| 190 | [M - CO]⁺ (Loss of carbon monoxide) |

| 175 | [M - CO - CH₃]⁺ |

| 147 | [M - COCH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for coumarin derivatives, which would be applicable to this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is commonly used.

-

Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the ions based on their mass-to-charge ratio, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a compound like this compound using spectroscopy follows a logical workflow.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a comprehensive resource for the spectroscopic properties of this compound. The provided data and protocols are essential for its accurate identification and for facilitating its use in further research and development.

References

The Multifaceted Biological Activities of 8-Acetyl-7-methoxycoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a fundamental structural motif in numerous natural and synthetic compounds, continues to be a focal point in the quest for novel therapeutic agents. Among the vast array of coumarin derivatives, those bearing an 8-acetyl-7-methoxy substitution pattern have emerged as a promising class with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 8-acetyl-7-methoxycoumarin derivatives, offering a valuable resource for researchers in drug discovery and development.

Synthesis of the this compound Core and Its Derivatives

The synthetic route to 8-acetyl-7-hydroxy-4-methylcoumarin, a key precursor, typically commences with resorcinol. A multi-step process involving a Pechmann condensation to form 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement, yields the desired 8-acetylated scaffold.[1] An alternative approach involves the direct acylation of 7-hydroxy-4-methylcoumarin.[1] This core structure serves as a versatile platform for the synthesis of a wide range of derivatives, such as coumarin-pyrimidine hybrids, through reactions with various aromatic aldehydes and subsequent cyclization.[1]

Quantitative Biological Activity Data

The biological potential of this compound derivatives has been investigated across several therapeutic areas, including oncology, inflammation, and infectious diseases. While comprehensive quantitative data for a wide range of these specific derivatives remains an active area of research, studies on closely related 8-methoxycoumarin (B1348513) and other coumarin derivatives provide significant insights into their potential efficacy.

Anticancer Activity

Several novel 3-substituted 8-methoxycoumarin derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines.[2] The in vitro cytotoxic activities of these compounds against MCF-7 and MDA-MB-231 cell lines were evaluated, with some derivatives showing promising IC50 values.[2] For instance, N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 6) exhibited significant activity against both MCF-7 and MDA-MB-231 cells.[2]

Table 1: Anticancer Activity of Selected 8-Methoxycoumarin Derivatives [2]

| Compound | Target Cell Line | IC50 (µM) |

| 3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-methoxycoumarin (Compound 3) | MCF-7 | 9.165 |

| MDA-MB-231 | 12.65 | |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 5) | MCF-7 | >50 |

| MDA-MB-231 | >50 | |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 6) | MCF-7 | 6.621 |

| MDA-MB-231 | 9.62 | |

| Staurosporine (Positive Control) | MCF-7 | 4.086 |

| MDA-MB-231 | 7.03 |

Anti-inflammatory Activity

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been explored against a range of bacterial and fungal pathogens. While specific MIC values for this compound derivatives are not detailed in the provided search results, a study on 3-acetyl-8-ethoxycoumarin derivatives provides insights into the potential of this class of compounds. Various derivatives synthesized from this core structure were screened for their antimicrobial activity.[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. Below are protocols for key experiments relevant to the assessment of this compound derivatives.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement[1]

-

Acetylation of 7-hydroxy-4-methylcoumarin: Reflux 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) to produce 7-acetoxy-4-methylcoumarin (B160210).

-

Fries Rearrangement: Heat the resulting 7-acetoxy-4-methylcoumarin with anhydrous aluminum chloride at 160°C for three hours.

-

Hydrolysis: Cool the reaction mixture and slowly add dilute hydrochloric acid.

-

Isolation: Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain pure 8-acetyl-7-hydroxy-4-methylcoumarin.

In Vitro Anticancer Activity - MTT Assay[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production[5]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Griess Assay: Collect the cell culture supernatants and measure the nitrite (B80452) concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antimicrobial Activity - Broth Microdilution Method (MIC Determination)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of coumarin derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

The anticancer activity of coumarin derivatives can be attributed to the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway , a central regulator of cell growth and survival, is a common target.[5][6] Inhibition of this pathway by coumarin derivatives can lead to the induction of apoptosis.[5]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarin derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of coumarins are often linked to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9] These pathways play a crucial role in the production of pro-inflammatory cytokines and mediators.

Caption: Inhibition of NF-κB and MAPK pathways by coumarin derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their documented and potential activities against cancer, inflammation, and microbial infections warrant further extensive investigation. The synthesis of diverse libraries of these derivatives, coupled with rigorous biological evaluation using standardized protocols, will be instrumental in unlocking their full therapeutic potential. Furthermore, a deeper understanding of their interactions with key signaling pathways will facilitate the design of more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 8-Acetyl-7-methoxycoumarin in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 8-acetyl-7-methoxycoumarin as a pivotal precursor for the synthesis of a diverse range of heterocyclic compounds. While much of the existing literature focuses on its hydroxylated analogue, 8-acetyl-7-hydroxycoumarin, this paper will also draw upon established methodologies for the hydroxy compound to project the vast potential of its methoxy (B1213986) counterpart in constructing novel molecular architectures with significant biological activities.

Synthesis of the Core Scaffold: 8-Acetyl-7-methoxy-4-methylcoumarin

The primary route to obtaining 8-acetyl-7-methoxy-4-methylcoumarin involves a multi-step synthesis, typically commencing with the Pechmann condensation to form the coumarin (B35378) core, followed by a Fries rearrangement and subsequent methylation.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970)

The foundational precursor, 8-acetyl-7-hydroxy-4-methylcoumarin, is synthesized from resorcinol (B1680541) and ethyl acetoacetate. The process involves the formation of 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement to introduce the acetyl group at the C-8 position[1].

Methylation of 8-Acetyl-7-hydroxy-4-methylcoumarin

The targeted precursor, 8-acetyl-7-methoxy-4-methylcoumarin, can be readily synthesized by the methylation of the hydroxyl group of 8-acetyl-7-hydroxy-4-methylcoumarin. A common method involves the use of methyl iodide in the presence of a base like anhydrous sodium carbonate in a suitable solvent such as methanol[2].

Experimental Protocol: Methylation of 8-Acetyl-7-hydroxy-4-methylcoumarin [2]

-

A mixture of 8-acetyl-7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) is refluxed in 150 mL of methanol (B129727) with stirring for 12 hours.

-

The methanol is removed under vacuum.

-

The solid product is treated with 300 mL of water and neutralized with 15% HCl to remove the excess sodium carbonate.

-

The product is filtered and recrystallized from aqueous ethanol (B145695) to yield 8-acetyl-7-methoxy-4-methylcoumarin.

Heterocyclic Synthesis from this compound

The acetyl group at the C-8 position of this compound serves as a versatile handle for the construction of various heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives

Coumarin-pyrimidine hybrids are a class of compounds known for their significant biological activities[1][3]. The synthesis typically proceeds through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with a guanidine (B92328) salt.

Experimental Protocol: Synthesis of Coumarin-Pyrimidine Hybrids [1]

-

Chalcone Formation (Claisen-Schmidt Condensation): A mixture of 8-acetyl-7-methoxy-4-methylcoumarin, an appropriate aromatic aldehyde, and a catalytic amount of piperidine (B6355638) in absolute ethanol is refluxed for 20-40 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and poured into ice water to precipitate the chalcone intermediate, which is then filtered and dried.

-

Pyrimidine Ring Formation (Cyclization): The synthesized chalcone and guanidine hydrochloride are added to dry N,N-Dimethylformamide (DMF). Sodium bicarbonate is added to neutralize the HCl from guanidine hydrochloride. The mixture is refluxed for 48-70 hours at 70°C. After cooling, the mixture is poured into water to precipitate the final coumarin-pyrimidine hybrid, which is then filtered, washed, and purified by recrystallization.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmacologically active compounds[4][5]. The synthesis of coumarin-pyrazole hybrids can be achieved by the condensation of the acetyl group of this compound with hydrazines.

Experimental Protocol: Synthesis of Coumarin-Pyrazole Derivatives (adapted from[6])

-

An equimolar mixture of 8-acetyl-7-methoxy-4-methylcoumarin and a substituted hydrazine (B178648) is dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling, the mixture is poured into crushed ice to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the coumarin-pyrazole derivative.

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are another important class of five-membered heterocycles with a wide range of biological activities[5][7]. The synthesis of coumarin-isoxazole derivatives can be accomplished through the reaction of the corresponding chalcone intermediate with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: Synthesis of Coumarin-Isoxazole Derivatives (adapted from)

-

The chalcone intermediate is prepared as described in the pyrimidine synthesis (Section 2.1).

-

A mixture of the chalcone and hydroxylamine hydrochloride is refluxed in a suitable solvent such as ethanol or DMSO, often in the presence of a base like piperidine or potassium hydroxide.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with sodium bicarbonate solution and then with water, and finally recrystallized to afford the coumarin-isoxazole derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative heterocyclic derivatives. It is important to note that much of the available data is for derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin. The yields and melting points for the corresponding 7-methoxy derivatives are expected to be similar but may vary.

Table 1: Synthesis of Chalcone Intermediates from 8-Acetyl-7-hydroxy-4-methylcoumarin

| Aromatic Aldehyde | Yield (%) | Melting Point (°C) | Reference |

| 4-Methoxybenzaldehyde | 63 | 180 | [1] |

Table 2: Synthesis of Coumarin-Pyrimidine Hybrids from Chalcones

| Chalcone Intermediate (from 8-acetyl-7-hydroxy-4-methylcoumarin) | Yield (%) | Melting Point (°C) | Reference |

| Derived from Benzaldehyde | - | - | [3] |

| Derived from 4-Chlorobenzaldehyde | - | - | [3] |

Table 3: Synthesis of Schiff Bases from 8-Acetyl-7-hydroxy-4-methylcoumarin

| Substituted Aniline | Yield (%) | Melting Point (°C) | Reference |

| Aniline | - | - | [6] |

| 4-Chloroaniline | - | - | [6] |

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from coumarin scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects[8][9].

Antimicrobial and Antifungal Activity

Coumarin-pyrimidine hybrids synthesized from 8-acetyl-7-hydroxy-4-methylcoumarin have demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Klebsiella pneumoniae, Staphylococcus epidermidis, and Candida albicans[3]. The presence of different substituents on the pyrimidine ring can modulate the antimicrobial spectrum and potency. Similarly, thiazole (B1198619) derivatives of coumarins have also shown promising antifungal activity[10].

Cytotoxic Activity

Several coumarin derivatives have been investigated for their cytotoxic activity against various cancer cell lines. For instance, certain acetoxycoumarin derivatives have shown cytotoxicity against A549 lung cancer and CRL 1548 liver cancer cell lines[11][12]. The cytotoxic potential is often attributed to the induction of cell cycle arrest and apoptosis.

Conclusion

This compound stands as a highly valuable and versatile precursor in the field of heterocyclic synthesis. Its reactive acetyl group provides a convenient entry point for the construction of a multitude of heterocyclic rings, including pyrimidines, pyrazoles, and isoxazoles. While direct literature on the methoxy derivative is somewhat limited, the well-established chemistry of its hydroxy analog provides a strong foundation for exploring its synthetic potential. The resulting coumarin-heterocycle hybrids are promising candidates for drug discovery and development, exhibiting a broad spectrum of biological activities. Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to fully unlock their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis and Studying of the Biological Activity of Some New Coumarin-3-carboxylic Acid Heterocyclic Derivatives [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. 8-ACETYL-7-HYDROXY-4-METHYLCOUMARIN | 2555-29-5 [chemicalbook.com]

CAS number and chemical properties of 8-Acetyl-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 8-Acetyl-7-methoxycoumarin (CAS Number: 89019-07-8). It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Properties and Identification

This compound, also known as 8-acetyl-7-methoxychromen-2-one, is a derivative of coumarin (B35378), a benzopyrone scaffold found in many natural products. The presence of the acetyl and methoxy (B1213986) functional groups imparts specific chemical and biological characteristics to the molecule.

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89019-07-8 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| IUPAC Name | 8-acetyl-7-methoxychromen-2-one | [1] |

| Appearance | Powder | |

| Melting Point | 117-127 °C | |

| Boiling Point | 419.9 °C at 760 mmHg (estimated) | |

| Density | 1.264 g/cm³ (estimated) | |

| logP (o/w) | 1.340 (estimated) |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the Pechmann condensation to form the coumarin core, followed by a Fries rearrangement and subsequent methylation.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970) (Precursor)

The primary precursor, 8-acetyl-7-hydroxy-4-methylcoumarin, is synthesized from resorcinol (B1680541).

Experimental Protocol:

-

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin.

-

Cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.

-

Slowly add a solution of 5 g of resorcinol in 6.75 mL of ethyl acetoacetate (B1235776) to the cooled sulfuric acid, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stand in a refrigerator overnight.

-

Pour the mixture into ice-cold water with constant stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

-

-

Step 2: Acetylation of 7-hydroxy-4-methylcoumarin.

-

Reflux a mixture of 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) for 1.5 hours.

-

Pour the cooled reaction mixture into crushed ice to precipitate 7-acetoxy-4-methylcoumarin (B160210).

-

Filter and dry the product.

-

-

Step 3: Fries Rearrangement to 8-acetyl-7-hydroxy-4-methylcoumarin.

-

Heat a mixture of 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride in an oil bath at 160°C for three hours.[2]

-

Cool the mixture and acidify with concentrated hydrochloric acid.

-

Filter the resulting solid, wash with ice-cold water, and recrystallize from ethanol to yield 8-acetyl-7-hydroxy-4-methylcoumarin.[2]

-

Methylation of 8-Acetyl-7-hydroxycoumarin

The final step involves the methylation of the hydroxyl group at the 7-position.

Experimental Protocol:

-

Dissolve 8-acetyl-7-hydroxy-4-methylcoumarin in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Add a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectroscopic Data | Observed Peaks / Values | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~2.5 (s, 3H), ~3.9 (s, 3H), ~6.2 (d), ~6.9 (d), ~7.6 (d), ~7.8 (d) | -COCH₃, -OCH₃, C3-H, C6-H, C5-H, C4-H |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~25, ~56, ~100-160 (multiple peaks), ~200 | -COCH₃, -OCH₃, Aromatic & Olefinic carbons, C=O (acetyl) |

| FT-IR (KBr), ν (cm⁻¹) | ~1720-1740, ~1680-1700, ~1600, ~1200-1300 | C=O (lactone), C=O (acetyl), C=C (aromatic), C-O stretch |

| Mass Spectrometry (EI) | m/z 218 (M⁺), fragments corresponding to loss of -CH₃, -CO, -OCH₃ | Molecular ion peak, characteristic fragmentation pattern |

Note: The exact chemical shifts and coupling constants for NMR may vary slightly depending on the solvent and experimental conditions. The provided values are estimations based on data for structurally similar compounds.

Solubility

The solubility of this compound is a critical parameter for its application in biological assays and as a synthetic intermediate.

Table 3: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for biological assays. |

| Ethanol | Soluble | Soluble in ethanol, which can be used for recrystallization. |

| Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |

| Water | Sparingly soluble | As with many coumarin derivatives, solubility in aqueous solutions is limited. |

For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer of choice.[3] To enhance solubility, gentle warming and sonication can be employed.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of pharmacological activities. The core structure of 8-methoxycoumarin (B1348513) has been shown to influence cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

8-Methoxycoumarin has been reported to enhance melanogenesis in B16F10 melanoma cells.[4][5] This effect is mediated through the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin (B1238610) synthesis. The study demonstrated that 8-methoxycoumarin activates the MAPK pathway, leading to the phosphorylation of p38 and JNK, while inhibiting the phosphorylation of ERK.[4][5]

Diagram 2: Potential Signaling Pathway of 8-Methoxycoumarin

Caption: Proposed MAPK signaling pathway modulation by 8-methoxycoumarin.

While this pathway has been elucidated for the parent compound, it provides a strong rationale for investigating the effects of this compound on similar signaling cascades in relevant biological systems. The acetyl group at the 8-position may modulate the compound's activity, potency, and specificity, making it a compelling candidate for further pharmacological evaluation.

References

8-Acetyl-7-methoxycoumarin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetyl-7-methoxycoumarin, a member of the coumarin (B35378) family of benzopyrone compounds, is emerging as a molecule of significant interest in the field of therapeutic research. While extensive research has been conducted on the diverse biological activities of the broader coumarin class, specific data on this particular derivative is still maturing. This technical guide consolidates the available information on this compound and its closely related analogs, providing a comprehensive overview of its synthesis, potential therapeutic applications, and mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas of promise and opportunities for future investigation.

Introduction

Coumarins are a large class of phenolic compounds found in many plants and are known for their wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The structural diversity within the coumarin family allows for a broad spectrum of biological effects. This compound, with its characteristic acetyl and methoxy (B1213986) substitutions on the coumarin scaffold, presents a unique profile for potential therapeutic development. This guide will delve into the technical details of its synthesis, and explore its putative applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders, drawing upon data from closely related analogs where direct information is limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| IUPAC Name | 8-acetyl-7-methoxychromen-2-one | [1] |

| CAS Number | 89019-07-8 | |

| Appearance | Powder | |

| SMILES | CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | [1] |

| XLogP3 | 1.6 | [1] |

Synthesis of this compound

General Workflow for Synthesis

The synthesis can be conceptualized as a three-stage process:

-

Pechmann Condensation: Formation of the coumarin core.

-

Fries Rearrangement: Introduction of the acetyl group.

-

Methylation: Addition of the methyl group to the hydroxyl moiety.

References

The Rising Potential of 8-Methoxycoumarin Derivatives in Oncology: A Technical Overview

For Immediate Release

Recent advancements in medicinal chemistry have spotlighted a novel class of compounds, 8-methoxycoumarin (B1348513) derivatives, as promising candidates in the development of targeted anticancer therapies. Exhibiting potent activity against various cancer cell lines, these derivatives employ a multi-faceted approach to inhibit tumor growth, including the induction of apoptosis, cell cycle arrest, and interference with key enzymatic pathways. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and the intricate signaling pathways these compounds modulate.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of novel 8-methoxycoumarin derivatives have been rigorously quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various studies. The data underscores the potential of these derivatives, with some exhibiting greater efficacy than established anticancer drugs.

A series of newly synthesized 8-methoxycoumarin-3-carboxamides demonstrated significant inhibitory effects on the growth of the HepG2 liver cancer cell line.[1] Notably, one compound in this series showed an exceptionally low IC50 value, indicating high potency.[1][2]

Similarly, studies on 3-substituted 8-methoxycoumarin derivatives have revealed their cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.[3] The IC50 values for the most effective compounds in this series highlight their potential as anti-breast cancer agents.[3]

Table 1: IC50 Values of Novel 8-Methoxycoumarin Derivatives in Liver Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8-methoxycoumarin-3-carboxamide analog (Compound 5) | HepG2 | 0.9 | Staurosporine | 8.4 |

Data sourced from a 2023 study on novel 8-methoxycoumarin-3-carboxamides.[1][2]

Table 2: IC50 Values of Novel 8-Methoxycoumarin Derivatives in Breast Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-Substituted 8-methoxycoumarin (Compound 3) | MCF-7 | 9.165 | Staurosporine (STU) | 4.086 |

| MDA-MB-231 | 12.65 | Staurosporine (STU) | 7.03 | |

| 3-Substituted 8-methoxycoumarin (Compound 6) | MCF-7 | 6.621 | Staurosporine (STU) | 4.086 |

| MDA-MB-231 | 9.62 | Staurosporine (STU) | 7.03 |

Data sourced from a 2023 study on novel 3-substituted 8-methoxycoumarin derivatives.[3]

Mechanisms of Action: A Multi-Pronged Attack on Cancer Cells

The anticancer properties of 8-methoxycoumarin derivatives stem from their ability to intervene in several cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism is the induction of programmed cell death, or apoptosis. Flow cytometry analysis and Annexin V-FITC/PI screening have confirmed that these compounds trigger apoptosis in cancer cells.[1] This is often achieved by modulating the expression of key apoptosis-related proteins. For instance, some derivatives up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[4] A crucial step in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Certain 8-methoxycoumarin derivatives have been shown to activate caspase-3 and caspase-7, central executioners of apoptosis.[1][2]

Cell Cycle Arrest

These novel compounds can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Flow cytometric analysis has revealed that treatment with specific 8-methoxycoumarin derivatives leads to an accumulation of cells in certain phases of the cell cycle. For example, some compounds induce cell cycle arrest at the G1/S phase transition, while others cause arrest in the G2/M and pre-G1 phases in HepG2 cells.[1] In MCF-7 breast cancer cells, a notable derivative was found to induce cell cycle arrest at the S phase.[3]

Inhibition of Key Enzymes and Proteins

Beyond apoptosis and cell cycle arrest, 8-methoxycoumarin derivatives have been found to inhibit the function of proteins and enzymes that are vital for cancer progression.

-

β-Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division. Several anticancer drugs target microtubule dynamics.[3] Certain 8-methoxycoumarin derivatives have been shown to substantially inhibit β-tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][3]

-

Aromatase and Sulfatase Inhibition: In hormone-dependent cancers like breast cancer, enzymes such as aromatase and sulfatase play a crucial role in estrogen synthesis.[3] The inhibition of these enzymes is a key therapeutic strategy. Specific 8-methoxycoumarin derivatives have demonstrated the ability to inhibit both aromatase and sulfatase activity, suggesting a potential role in treating estrogen-receptor-positive breast cancer.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these compounds and a typical workflow for their preclinical evaluation.

Caption: Mechanism of action for novel 8-methoxycoumarin derivatives.

Caption: Preclinical evaluation workflow for anticancer compounds.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the research on 8-methoxycoumarin derivatives.

Synthesis of 8-Methoxycoumarin Derivatives

The synthesis of these novel compounds often starts from a precursor like ethyl 8-methoxycoumarin-3-carboxylate.[3] A common approach for creating 8-methoxycoumarin-3-carboxamides involves reacting the starting ester with ammonium (B1175870) acetate (B1210297) under heat.[3] Further modifications can be made to the core structure to generate a library of derivatives with diverse functional groups.[1][3] The structural integrity of the synthesized compounds is then confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 8-methoxycoumarin derivatives for a specified period, typically 24 to 48 hours.[3]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: Live cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cancer cells are treated with the 8-methoxycoumarin derivative at its IC50 concentration for a defined time (e.g., 48 hours).[3] Both floating and adherent cells are collected.

-

Cell Fixation: The cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). RNase is often included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in the cell.

-

Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound of interest.

-

Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+).

Conclusion and Future Directions

The research into novel 8-methoxycoumarin derivatives has unveiled a class of compounds with significant potential for anticancer drug development. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes through multiple signaling pathways makes them attractive candidates for further investigation. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in animal models. The multifaceted mechanism of action of these compounds offers a promising strategy to combat the complexity and adaptability of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

Synthesis of 8-Acetyl-7-hydroxycoumarin: A Technical Guide via Pechmann Condensation and Subsequent Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-acetyl-7-hydroxycoumarin, a valuable intermediate in the development of novel therapeutic agents. The primary synthetic route involves a multi-step process initiated by the Pechmann condensation to form a coumarin (B35378) core, followed by acetylation and a Fries rearrangement to introduce the acetyl group at the C8 position.

Introduction to 8-Acetyl-7-hydroxycoumarin

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse biological and pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1] 8-Acetyl-7-hydroxycoumarin, in particular, serves as a crucial scaffold for the synthesis of novel derivatives with enhanced therapeutic potential. The presence of acetyl and hydroxyl groups on the coumarin core provides key functional moieties for receptor interaction and further chemical modification.[1]

Synthetic Pathway Overview

The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) is typically achieved through a three-step process starting from resorcinol (B1680541).

-

Pechmann Condensation: Synthesis of the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate (B1235776).

-

Acetylation: Formation of 7-acetoxy-4-methylcoumarin (B160210).

-

Fries Rearrangement: Isomerization to the final product, 8-acetyl-7-hydroxy-4-methylcoumarin.

An alternative final step involves the direct acylation of 7-hydroxy-4-methylcoumarin.[1]

Experimental Protocols

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate. Various acid catalysts can be employed, with concentrated sulfuric acid being a common choice.

Protocol 1.1: Using Concentrated Sulfuric Acid [1][2]

-

Preparation: Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.

-

Reaction Mixture: Slowly add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (6.75 mL) to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Incubation: Allow the reaction mixture to stand in a refrigerator overnight.

-

Precipitation: Pour the mixture into crushed ice to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 1.2: Using Sulfamic Acid (Solvent-Free) [3]

-

Reaction Mixture: In a sealed vial, mix resorcinol (1 mmol), ethyl acetoacetate (1.5 mmol), and sulfamic acid (10 mol %).

-

Heating: Stir the mixture at 130°C for the specified reaction time (optimization may be required).

-

Purification: After cooling, the product can be purified by recrystallization from an ethanol-water mixture.

Part 2: Synthesis of 7-Acetoxy-4-methylcoumarin

-

Reaction Mixture: Reflux a mixture of 7-hydroxy-4-methylcoumarin with acetic anhydride.[1][4]

-

Precipitation: After cooling, pour the reaction mixture into crushed ice to precipitate 7-acetoxy-4-methylcoumarin.[1]

-

Purification: Filter and dry the resulting solid.

Part 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

-

Reaction Mixture: Heat a mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (e.g., 4.5 g of AlCl₃) in an oil bath at 160°C for three hours.[1]

-

Hydrolysis: Cool the mixture and then add dilute hydrochloric acid dropwise at 10°C over 2 hours.

-

Purification: The resulting solid, a mixture of 6-acetyl and 8-acetyl isomers, is filtered. The 8-acetyl-7-hydroxy-4-methylcoumarin can be separated and purified by recrystallization, for instance, from 85% industrial methylated spirits (IMS).[5]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 7-hydroxy-4-methylcoumarin and its subsequent conversion to 8-acetyl-7-hydroxy-4-methylcoumarin.

| Step | Reactants | Catalyst/Reagent | Conditions | Yield | Melting Point (°C) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄ | 0°C to room temperature, overnight | ~80% | 187-189 | [2] |

| Resorcinol, Ethyl acetoacetate | Sulfamic Acid (10 mol%) | 130°C, solvent-free | 84% | - | [3] | |

| Fries Rearrangement | 7-Acetoxy-4-methylcoumarin | AlCl₃ | 160°C, 3 hours | - | 167-169 | [5] |

Reaction Mechanisms and Workflows

Pechmann Condensation Mechanism

The Pechmann condensation is an acid-catalyzed reaction involving the condensation of a phenol (B47542) with a β-ketoester.[6] The mechanism proceeds through transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring, and subsequent dehydration to form the coumarin ring.[6][7]

Caption: Mechanism of the Pechmann Condensation.

Overall Synthetic Workflow

The complete synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin is a sequential process, as illustrated below.

Caption: Synthetic workflow for 8-acetyl-7-hydroxycoumarin.

Potential Biological Significance and Signaling Pathways

Coumarin derivatives are known to exhibit a range of biological activities, with some demonstrating potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[1] The mechanism can involve the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. This cascade leads to the activation of effector caspases, like caspase-3, which execute the final stages of apoptosis.[1]

Caption: Potential apoptotic signaling pathway for coumarin derivatives.

References

A Technical Guide to the Synthesis of 8-Acetyl-7-Hydroxycoumarin via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of 8-acetyl-7-hydroxycoumarin (B184913), a valuable intermediate in the development of novel therapeutic agents. The core of this synthesis is the Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data to facilitate the successful application of this synthetic route.

Introduction to the Fries Rearrangement in Coumarin (B35378) Synthesis

Coumarins are a prominent class of benzopyrone compounds that are abundant in nature and also accessible through synthetic routes.[1] Their derivatives are the subject of intensive research due to a broad spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticoagulant properties.[1] A key intermediate in the synthesis of many bioactive coumarin derivatives is 8-acetyl-7-hydroxycoumarin. The strategic introduction of an acetyl group at the C-8 position of the 7-hydroxycoumarin scaffold is most effectively achieved through the Fries rearrangement of 7-acetoxycoumarin (B77463).

The Fries rearrangement is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2] In the context of 7-acetoxycoumarin, the acyl group migrates from the phenolic oxygen to either the C-6 or C-8 position of the coumarin ring, yielding 6-acetyl-7-hydroxycoumarin or 8-acetyl-7-hydroxycoumarin, respectively. The regioselectivity of this reaction is notably influenced by reaction conditions such as temperature and the choice of solvent.[2][3]

Reaction Mechanism

The Fries rearrangement of 7-acetoxycoumarin proceeds through an intermolecular mechanism.[4] The widely accepted pathway involves the following key steps:

-

Complexation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester group. This is favored over coordination with the phenolic ether oxygen due to the higher electron density of the carbonyl oxygen.[5]

-

Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.[5][6]

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich coumarin ring at either the C-6 or C-8 position in an electrophilic aromatic substitution reaction.[5] The substitution at the C-8 position is often favored.

-

Hydrolysis: The final product, 8-acetyl-7-hydroxycoumarin, is liberated upon acidic workup.[6]

The regioselectivity of the Fries rearrangement is a critical aspect. Lower reaction temperatures generally favor the formation of the para-isomer (6-acetyl-7-hydroxycoumarin), whereas higher temperatures tend to yield the ortho-isomer (8-acetyl-7-hydroxycoumarin) as the major product.[2] This temperature dependence is attributed to the thermodynamic versus kinetic control of the reaction, with the ortho-isomer being the thermodynamically more stable product due to the potential for intramolecular hydrogen bonding.[2]

Caption: Reaction mechanism of the Fries rearrangement.

Experimental Protocols

The synthesis of 8-acetyl-7-hydroxycoumarin is typically a multi-step process that begins with the synthesis of the 7-hydroxycoumarin precursor, followed by acetylation and the final Fries rearrangement.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This precursor is synthesized from resorcinol (B1680541) and ethyl acetoacetate (B1235776) via the Pechmann condensation.

Protocol:

-

Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C in an ice bath.[1]

-

Slowly add a pre-mixed solution of resorcinol (5 g) and ethyl acetoacetate (6.75 mL) to the cold sulfuric acid, ensuring the temperature remains below 10°C.[1]

-

After the addition is complete, allow the reaction mixture to stand at room temperature overnight.[1]

-

Pour the reaction mixture into 500 mL of ice-cold water with constant stirring to precipitate the product.[1]

-

Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Synthesis of 7-Acetoxy-4-methylcoumarin (B160210) (Acetylation)

The synthesized 7-hydroxy-4-methylcoumarin is then acetylated to form the substrate for the Fries rearrangement.

Protocol:

-

Reflux a mixture of 7-hydroxy-4-methylcoumarin (1 g) and acetic anhydride (B1165640) (5 mL) for 1.5 hours.[7]

-

Pour the hot solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from ethanol to yield pure 7-acetoxy-4-methylcoumarin.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This is the key step where the acetyl group migrates to the C-8 position.

Protocol:

-

In a round-bottom flask, thoroughly mix 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g).[1]

-

Heat the mixture in an oil bath at 160°C for three hours.[1][7]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.[1]

-

Carefully add dilute hydrochloric acid dropwise to the mixture to decompose the aluminum chloride complex.[1]

-

Filter the resulting solid, wash with water, and then recrystallize from ethanol to obtain 8-acetyl-7-hydroxy-4-methylcoumarin.[1]

Caption: Experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 8-acetyl-7-hydroxycoumarin and its precursors.

| Step | Reactants | Reagents/Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | Conc. H₂SO₄ | <10 | Overnight | 72.5 - 77.0 | [8] |

| Acetylation | 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Reflux | 1.5 | 88 | [9] |

| Fries Rearrangement | 7-Acetoxy-4-methylcoumarin | Anhydrous AlCl₃ | 160 | 3 | ~50 | [10] |

Note: Yields can vary based on the scale of the reaction and purification methods.

Conclusion

The Fries rearrangement provides an efficient and reliable method for the synthesis of 8-acetyl-7-hydroxycoumarin, a crucial building block for the development of novel coumarin-based compounds with significant pharmacological potential. Understanding the reaction mechanism and optimizing the experimental conditions are key to achieving high yields and purity of the desired product. This guide provides the necessary technical details to aid researchers in the successful synthesis and further derivatization of this important coumarin intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. byjus.com [byjus.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scribd.com [scribd.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. repository.ias.ac.in [repository.ias.ac.in]

The Rise of 8-Acetyl-7-Methoxycoumarin Derivatives in the Quest for Anti-Alzheimer's Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of Alzheimer's disease (AD), a neurodegenerative disorder characterized by progressive cognitive decline, has intensified the search for effective therapeutic agents. Among the promising scaffolds in medicinal chemistry, coumarins have emerged as privileged structures due to their diverse pharmacological activities. This technical guide focuses on a specific, highly promising subclass: 8-acetyl-7-methoxycoumarin derivatives. These compounds are gaining significant attention for their potential as multi-target-directed ligands (MTDLs) designed to combat the complex pathophysiology of Alzheimer's disease. This document provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug discovery.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the construction of the core coumarin (B35378) scaffold, followed by functional group manipulations to introduce the acetyl and methoxy (B1213986) moieties, and subsequent derivatization.

A common and efficient route to the parent 8-acetyl-7-hydroxy-4-methylcoumarin, a key intermediate, is through the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin. This is followed by a Fries rearrangement of the corresponding 7-acetoxy-4-methylcoumarin (B160210) to introduce the acetyl group at the C8 position. The subsequent methylation of the C7 hydroxyl group yields the desired this compound core. From this core, a variety of derivatives can be synthesized, often by creating hybrids with other pharmacologically active moieties.

Biological Evaluation: Targeting Key Pathological Pathways in Alzheimer's Disease

This compound derivatives are primarily evaluated for their ability to inhibit key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). Furthermore, their antioxidant properties are assessed as oxidative stress is a significant contributor to neurodegeneration.

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a major cause of cognitive deficits. Therefore, inhibiting the enzymes that degrade acetylcholine, AChE and BChE, is a primary therapeutic strategy.

| Compound Series | Derivative | Target Enzyme | IC50 (µM) | Reference |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hAChE | 1.52 | [1] |

| 8-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 2.80 | [1] | |

| 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hAChE | 4.95 | [1] | |

| 3-Acetyl-8-methoxycoumarin Hybrids | Compound 3a | AChE | 7.40 ± 0.14 | [2] |

| Compound 3e | AChE | 8.01 ± 0.70 | [2] | |

| Compound 3l | AChE | 8.54 ± 1.01 | [2] | |

| Compound 3a | BChE | 65.41 ± 4.55 | [2] | |

| Compound 3e | BChE | 74.98 ± 5.30 | [2] | |

| Compound 3k | BChE | Not specified | [2] | |

| Compound 3l | BChE | Not specified | [2] | |

| 7-Hydroxycoumarin Derivatives | N-(1-benzylpiperidin-4-yl)acetamide derivative 4r | AChE | 1.6 | [3] |

| (2-fluorophenyl)piperazine derivative 4c | BChE | 15 |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are involved in the degradation of neurotransmitters and their increased activity can contribute to oxidative stress. Inhibition of MAO-B, in particular, is considered a valuable strategy in neurodegenerative diseases.

| Compound Series | Derivative | Target Enzyme | IC50 (µM) | Reference |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hMAO-A | 6.97 | [1] |

| 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hMAO-A | 7.65 | [1] | |

| 3-Acetyl-8-methoxycoumarin Hybrids | Compound 3a | MAO-A | 1.44 ± 0.03 | [2] |

| Compound 3e | MAO-A | 1.51 ± 0.13 | [2] | |

| Compound 3l | MAO-A | 1.65 ± 0.03 | [2] |

Antioxidant Activity

Neuroprotective Signaling Pathways

Beyond direct enzyme inhibition, certain coumarin derivatives have been shown to exert neuroprotective effects by modulating intracellular signaling pathways. A key pathway identified is the activation of the Tropomyosin receptor kinase B (TrkB), which is the receptor for Brain-Derived Neurotrophic Factor (BDNF).

Activation of this pathway leads to a cascade of downstream effects, including the activation of the PI3K/AKT and ERK signaling pathways, which in turn promote the phosphorylation of the CREB (cAMP response element-binding protein) transcription factor. Phosphorylated CREB upregulates the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. Furthermore, this signaling cascade has been shown to reduce the activity of caspases, which are key mediators of apoptosis or programmed cell death.

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Key Intermediate)

A detailed protocol for the synthesis of the crucial intermediate, 8-acetyl-7-hydroxy-4-methylcoumarin, can be found in various literature sources. A general procedure involves:

-

Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate in the presence of a condensing agent, typically concentrated sulfuric acid, to yield 7-hydroxy-4-methylcoumarin.

-

Acetylation: The resulting 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride (B1165640) to form 7-acetoxy-4-methylcoumarin.

-

Fries Rearrangement: The 7-acetoxy-4-methylcoumarin undergoes a Fries rearrangement, usually with aluminum chloride, to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is determined using the spectrophotometric method developed by Ellman.

Procedure:

-

A solution of the enzyme (AChE or BChE) in phosphate (B84403) buffer (pH 8.0) is pre-incubated with various concentrations of the test compound for a specified period.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is added to the mixture.

-

The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB).

-

The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging capacity of the compounds.

Procedure:

-

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature.

-

The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow hydrazine.

-

The decrease in absorbance at 517 nm is measured.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

This compound derivatives represent a highly promising class of compounds in the development of anti-Alzheimer's agents. Their synthetic accessibility allows for the creation of diverse chemical libraries. The ability of these derivatives to act as multi-target-directed ligands, simultaneously inhibiting key enzymes like cholinesterases and monoamine oxidases, while also exhibiting antioxidant and neuroprotective properties through the modulation of critical signaling pathways, makes them particularly attractive candidates for further preclinical and clinical investigation. This guide provides a foundational resource for researchers dedicated to advancing the design and development of novel therapeutics for Alzheimer's disease.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found throughout the plant kingdom.[1] Their wide-ranging pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects, have made them a focal point of intensive research in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the principal natural sources of coumarin (B35378) derivatives and details the methodologies for their extraction, isolation, and purification.

Natural Sources of Coumarin Derivatives

Coumarins are distributed across a wide array of plant families, with particularly high concentrations found in the Apiaceae, Rutaceae, Fabaceae, and Asteraceae families.[1][4] The specific coumarin profile and concentration can vary significantly depending on the plant species, the part of the plant, and even the seasonal and environmental conditions during growth.[5]

Data Presentation: Quantitative Analysis of Coumarin Derivatives in Various Plant Sources